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Executive Summary
Enasidenib (formerly AG-221) is a first-in-class, orally available, selective inhibitor of the

mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of

relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[2]

[3] This technical guide provides an in-depth analysis of Enasidenib's target enzyme, its

specific binding site, and the downstream molecular consequences of its inhibitory action. The

document includes a compilation of quantitative binding data, detailed experimental

methodologies for key assays, and visualizations of the relevant signaling pathway and a

representative experimental workflow.

Target Enzyme: Mutant Isocitrate Dehydrogenase 2
(IDH2)
Enasidenib's primary molecular target is the mutant form of the isocitrate dehydrogenase 2

(IDH2) enzyme.[1][4] IDH2 is a crucial enzyme in the citric acid cycle, where its wild-type form

catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5] However,

specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and

R172, lead to a neomorphic enzymatic activity.[2][5] Instead of producing α-KG, the mutant

IDH2 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] Enasidenib
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selectively inhibits these mutant IDH2 variants, including R140Q, R172S, and R172K, with

significantly higher potency than for the wild-type enzyme.[4]

Binding Site and Molecular Interactions
Enasidenib is an allosteric inhibitor that binds to a pocket at the interface of the IDH2

homodimer. This binding site is distinct from the active site where isocitrate or α-ketoglutarate

bind. The co-crystal structure of Enasidenib in complex with the human IDH2 R140Q mutant

has been resolved (PDB ID: 5I96), providing a detailed view of the binding interactions.

Analysis of the co-crystal structure reveals that Enasidenib's binding is stabilized by a network

of hydrogen bonds and hydrophobic interactions. A key hydrogen bonding interaction is formed

between the hydroxyl group of Enasidenib and the side chain of Glutamine 316 (Q316) of one

of the IDH2 monomers.

The hydrophobic interactions involve residues from both monomers of the IDH2 dimer, creating

a symmetric and hydrophobic pocket. Key residues contributing to these hydrophobic

interactions include:

From Monomer A:

Isoleucine 319 (I319)

Tyrosine 314 (Y314)

Valine 318 (V318)

From Monomer B:

Tryptophan 265 (W265)

Valine 286 (V286)

Alanine 288 (A288)

Quantitative Data: Inhibitory Potency of Enasidenib
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The inhibitory activity of Enasidenib against various forms of the IDH2 enzyme has been

quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a

common measure of a drug's potency.

Target Enzyme IC50 (nM) Assay Conditions Reference

Mutant IDH2 (R140Q) 12 Cell-free assay [1]

Mutant IDH2 (R140Q) 100 Not specified [6]

Mutant IDH2 (R172K) 400 Not specified [6]

Wild-Type IDH2 >100,000 Not specified [5]

Experimental Protocols
Recombinant IDH2 Enzyme Inhibition Assay
(Representative Protocol)
This protocol describes a common method to determine the IC50 value of an inhibitor against a

recombinant mutant IDH2 enzyme. The assay is based on the principle of a diaphorase-

coupled reaction that measures the consumption of NADPH by the mutant IDH2 enzyme.

Materials:

Recombinant human mutant IDH2 (e.g., R140Q) enzyme

Enasidenib (or other test inhibitor)

α-Ketoglutarate (α-KG)

NADPH

Diaphorase

Resazurin

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
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96-well black microplates

Microplate reader capable of measuring fluorescence (Excitation: ~530-540 nm, Emission:

~585-595 nm)

Procedure:

Prepare Reagents:

Prepare a stock solution of Enasidenib in DMSO.

Create a serial dilution of Enasidenib in assay buffer to achieve a range of desired

concentrations.

Prepare working solutions of α-KG and NADPH in assay buffer.

Prepare a detection reagent mix containing diaphorase and resazurin in assay buffer.

Enzyme and Inhibitor Pre-incubation:

Add a defined amount of recombinant mutant IDH2 enzyme to each well of the 96-well

plate.

Add the serially diluted Enasidenib or vehicle control (DMSO) to the respective wells.

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow

the inhibitor to bind to the enzyme.

Initiate the Enzymatic Reaction:

Add a mixture of α-KG and NADPH to each well to start the reaction.

Signal Detection:

Immediately add the diaphorase/resazurin detection reagent to all wells.

Incubate the plate at room temperature, protected from light.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8038215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the fluorescence signal at regular intervals or at a fixed endpoint using a

microplate reader. The decrease in NADPH concentration, due to its consumption by the

mutant IDH2 enzyme, will lead to a decrease in the conversion of resazurin to the

fluorescent resorufin.

Data Analysis:

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the

concentration of Enasidenib that causes 50% inhibition of the enzyme activity.

Visualizations
Signaling Pathway of Mutant IDH2 and Mechanism of
Action of Enasidenib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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